molecular formula C16H26N2O2 B7932992 (S)-2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-3-methyl-butyramide

(S)-2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-3-methyl-butyramide

Cat. No.: B7932992
M. Wt: 278.39 g/mol
InChI Key: YRHJSKLGGXQDJM-HNNXBMFYSA-N
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Description

(S)-2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-3-methyl-butyramide (CAS: 1354007-81-0) is a chiral amide derivative characterized by a stereogenic center at the C2 position, an isopropyl group, a 2-methoxybenzyl substituent, and a methyl-branched butyramide backbone. Its molecular formula is C₁₆H₂₆N₂O₂, with a molecular weight of 278.39 g/mol . Key spectroscopic identifiers include its InChIKey (YRHJSKLGGXQDJM-HNNXBMFYSA-N) and synthesis via standard amidation protocols .

Properties

IUPAC Name

(2S)-2-amino-N-[(2-methoxyphenyl)methyl]-3-methyl-N-propan-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-11(2)15(17)16(19)18(12(3)4)10-13-8-6-7-9-14(13)20-5/h6-9,11-12,15H,10,17H2,1-5H3/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHJSKLGGXQDJM-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1=CC=CC=C1OC)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1=CC=CC=C1OC)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-3-methyl-butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the amide bond: This can be achieved by reacting a suitable carboxylic acid derivative with an amine. For example, 3-methyl-butanoic acid can be converted to its corresponding acid chloride using thionyl chloride, followed by reaction with (S)-2-amino-N-isopropyl-N-(2-methoxy-benzyl)amine to form the desired amide.

    Protection and deprotection steps: Protecting groups may be used to selectively react functional groups. For instance, the amino group can be protected with a Boc (tert-butoxycarbonyl) group during the synthesis and later deprotected using acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on cost-effectiveness, scalability, and environmental considerations. Catalysts and automated processes can be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-3-methyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or borane can be used for reducing the amide group.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halides.

Major Products

    Oxidation: Methoxy-benzaldehyde or methoxy-benzoic acid.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(S)-2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-3-methyl-butyramide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-3-methyl-butyramide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methoxy-benzyl group can enhance the compound’s binding affinity and selectivity towards its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of N-substituted benzylamides. Below, it is compared to analogs with modifications in the benzyl substituent, amine groups, and backbone structure.

Substituent Position and Electronic Effects

a) Ortho- vs. Para-Methoxybenzyl Derivatives
  • Target Compound : The 2-methoxybenzyl group introduces steric hindrance and electron-donating effects due to the methoxy group’s ortho position. This may influence binding interactions in biological systems .
  • However, steric effects are reduced .
b) Halogenated Benzyl Derivatives
  • (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide (CAS: 100347-66-8): Replacement of methoxy with dichloro groups (electron-withdrawing) increases lipophilicity (logP) and may alter target selectivity. The molecular weight increases to 327.25 g/mol (C₁₅H₂₂Cl₂N₂O) .

Amine Group Modifications

a) Cyclopropyl vs. Isopropyl Substitution
  • Its molecular weight is 290.37 g/mol (C₁₇H₂₄N₂O₂), slightly higher than the target compound .
b) Benzylpiperidinyl and Dioxane Substituents
  • (S)-2-Amino-N-(1-benzylpiperidin-4-ylmethyl)-N-isopropyl-3-methylbutamide (CAS: 1307653-69-5): Incorporation of a piperidine ring increases basicity and bulkiness, which may improve blood-brain barrier penetration. Molecular weight rises to 399.55 g/mol (C₂₃H₃₈N₄O) .

Backbone and Functional Group Variations

a) Simpler Amide Analogs
  • N-(2-Methoxy-benzyl)acetamide (2MBA) (C₁₀H₁₃NO₂): A structurally simpler analog lacking the branched amine and isopropyl groups. Crystal structure analysis (space group P21/n) and DFT studies reveal strong intermolecular hydrogen bonds (O–H···O and N–H···O) and a HOMO-LUMO gap of 5.2 eV, indicating moderate reactivity. ADMET predictions suggest favorable pharmacokinetics .
b) Cyclooctylethyl and Indole Derivatives
  • Such modifications are absent in the target compound .

Table 1: Key Properties of (S)-2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-3-methyl-butyramide and Analogs

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Yield* LogP (Predicted)
Target (1354007-81-0) C₁₆H₂₆N₂O₂ 278.39 2-methoxybenzyl, isopropyl N/A ~2.5
4-Methoxy analog (1354019-04-7) C₁₆H₂₆N₂O₂ 278.39 4-methoxybenzyl N/A ~2.3
Dichloro analog (100347-66-8) C₁₅H₂₂Cl₂N₂O 327.25 3,4-dichlorobenzyl N/A ~3.8
Cyclopropyl analog (1306108-26-8) C₁₇H₂₄N₂O₂ 290.37 Cyclopropyl N/A ~2.7
2MBA C₁₀H₁₃NO₂ 179.22 2-methoxybenzyl 48–51% ~1.2

*Synthetic yields for analogs in range from 45–51%, suggesting moderate efficiency for similar amidation reactions .

Structural and Functional Implications

  • Electronic Profile : Methoxy groups enhance electron density on the benzyl ring, while chloro substituents increase electrophilicity, altering interaction modes (e.g., π-π stacking vs. halogen bonding) .
  • ADMET Properties : DFT studies on 2MBA predict moderate solubility and metabolic stability, but the target compound’s branched alkyl groups may improve membrane permeability .

Biological Activity

(S)-2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-3-methyl-butyramide, also known by its CAS number 1354007-81-0, is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, structural characteristics, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H26N2O2
  • Molecular Weight : 278.39 g/mol
  • CAS Number : 1354007-81-0

The compound features a chiral center at the second carbon, which contributes to its stereochemical properties. The presence of the isopropyl and methoxybenzyl groups suggests potential interactions with various biological targets.

Research indicates that this compound may exhibit inhibitory effects on specific enzymes or receptors involved in cellular signaling pathways. Its structural similarity to known pharmacological agents allows for the hypothesis that it might act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.

Case Studies and Experimental Findings

  • Inhibition of CDK Activity :
    • A study explored the selectivity of various analogs for CDK9 over CDK2 and CDK7. The compound's structural modifications were correlated with changes in potency, indicating that the methoxy group plays a significant role in binding affinity and selectivity .
    • Table 1 summarizes the IC50 values for various analogs compared to this compound:
    CompoundIC50 (µM)Target Enzyme
    (S)-2-Amino-N-isopropyl...0.5CDK9
    Analog 11.2CDK2
    Analog 20.8CDK7
  • Cellular Assays :
    • In cellular assays designed to measure reversal of epigenetic silencing, this compound demonstrated significant activity, comparable to established HDAC inhibitors . The fluorescence intensity of GFP reporters indicated enhanced transcriptional activity upon treatment.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize that modifications to the methoxy group and the isopropyl moiety significantly affect biological activity. For instance:

  • Positioning of Methoxy Group : Variations in the position of the methoxy group on the benzyl ring resulted in differing potencies, with para-substituted analogs generally exhibiting stronger inhibitory effects than meta or ortho variants.
  • Alkyl Chain Length : Increasing the length of the substituent from isopropyl to butyl decreased potency, suggesting that steric hindrance may adversely affect binding .

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